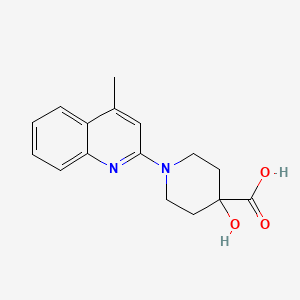

![molecular formula C25H29N3O5 B5500804 4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide often involves multi-step chemical reactions, including ring-closing reactions, reduction, and acylation. One method for synthesizing a similar compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, started from commercially available materials, using key steps such as ring closing, reduction, and acylation reactions, achieving over 30% overall yields (Bin, 2015).

Molecular Structure Analysis

The crystal structure of related compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined using single-crystal X-ray diffraction. It shows orthorhombic space group crystallization with specific unit cell dimensions. Intramolecular hydrogen bonds play a role in stabilizing the structure, forming a 3-dimensional network (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

The chemical behavior of 4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide derivatives involves interactions through various chemical reactions, such as NHC-catalyzed reactions leading to the formation of multifunctional compounds. These reactions typically involve cascade mechanisms, contributing to the molecule's functional diversity and potential pharmacological interest (Sun & Cheng, 2012).

Physical Properties Analysis

Compounds in this category often demonstrate unique physical properties, such as solubility in polar solvents and high thermal stability, which are crucial for their potential applications in materials science. The inherent viscosities and solubility profiles of these compounds can be tailored through the synthesis process, impacting their practical applications (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the compound's molecular structure. For instance, the presence of nitro groups and the specific arrangement of benzamide rings can affect its reactivity in various chemical environments. Detailed studies on related compounds have provided insights into how structural features contribute to chemical behavior, offering a basis for predicting the properties of 4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide (Moreno-Fuquen, Azcárate, & Kennedy, 2014).

Applications De Recherche Scientifique

Polymer Science and Material Engineering

Synthesis and Properties of Ortho-Linked Polyamides Polyamides incorporating ether linkages and ortho-phenylene units exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These characteristics are crucial for applications in advanced materials, highlighting the role of similar compounds in developing new polymeric materials with enhanced performance (Hsiao et al., 2000).

Photorefractive Polymer Composites The development of photorefractive polymer composites based on nitrophenyl azo chromophores demonstrates the potential of such compounds in optical data storage and processing technologies. These materials exhibit excellent phase stability and high diffraction efficiency, making them suitable for applications in holographic imaging and optical computing (Hendrickx et al., 1998).

Organic Chemistry and Catalysis

Cationic Polymerization of Liquid Crystalline Monomers The study on the synthesis and polymerization of liquid crystalline monomers containing both electron donor and acceptor groups within the same molecule opens avenues for creating ordered liquid crystalline polymer networks. These networks have potential applications in creating advanced materials with unique electro-optical properties (Andersson et al., 1996).

Intramolecular Hydrofunctionalization of Allenes The catalytic intramolecular hydrofunctionalization of allenes to form heterocyclic compounds showcases the utility of certain catalysts in organic synthesis, providing a pathway to synthesize complex organic structures efficiently. This process is significant for developing pharmaceuticals and agrochemicals (Zhang et al., 2006).

Advanced Functional Materials

Nitroxide Radical Polymer/Graphene Nanocomposites The development of nitroxide radical polymer/graphene nanocomposites for use as cathode materials in rechargeable lithium batteries highlights the role of similar compounds in enhancing the electrochemical properties of battery materials. This research points to the possibility of creating more efficient energy storage systems with higher capacity and longer cycle life (Guo et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

Propriétés

IUPAC Name |

4-butoxy-N-[(E)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-2-3-17-33-22-13-9-20(10-14-22)24(29)26-23(25(30)27-15-5-4-6-16-27)18-19-7-11-21(12-8-19)28(31)32/h7-14,18H,2-6,15-17H2,1H3,(H,26,29)/b23-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQDBKNPLQXNPX-PTGBLXJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-[(E)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

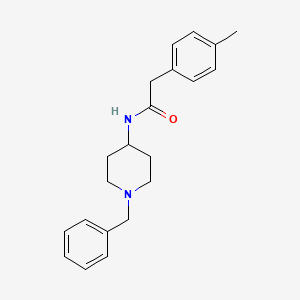

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

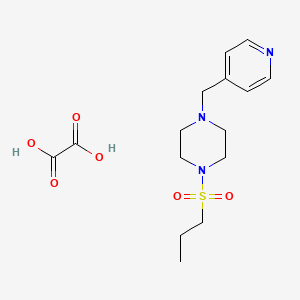

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

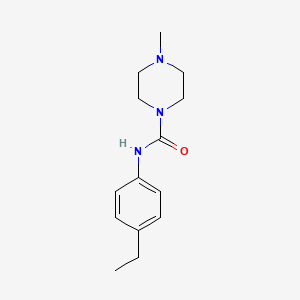

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)